molecular formula C9H12N2 B055493 2-Methylisoindolin-4-amine CAS No. 122993-59-3

2-Methylisoindolin-4-amine

Cat. No. B055493
Key on ui cas rn: 122993-59-3
M. Wt: 148.2 g/mol
InChI Key: MZQCHOUSVHXNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06703391B2

Procedure details

A 5-L flask was set up with an overhead stirrer, temperature probe, and 500-mL addition funnel. The flask was charged with lithium aluminum hydride (100 g) and anhydrous tetrahydrofuran (1.5 L). The resulting suspension was treated with 4-amino-2-methyl-1H-isoindole-1,3(2H)-dione (100 g, 0.56 mol) at a rate such that the reaction did not become too vigorous. The resulting suspension was heated at reflux for 18 hours. The reaction vessel was cooled, placed in an ice bath, and cautiously quenched with 100 mL water, 100 mL 1N NaOH, and 300 mL water. The resulting suspension was treated with chloroform (1.5 L) and the pH of the suspension adjusted to 12 with 50% aqueous sodium hydroxide solution. The resulting suspension was treated with acetic anhydride (300 mL) while maintaining the pH at approximately 12. The reaction mixture was treated with sodium sulfate (800 g) and potassium carbonate (200 g), and the reaction mixture was filtered. The filter cake was washed with additional chloroform, and the combined filtrates were concentrated. The residue was crystallized from ethyl acetate to give 71 g (66%) of the desired product, mp 157° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[C:10](=O)[N:11]([CH3:18])[C:12]2=O>O1CCCC1>[CH3:18][N:11]1[CH2:10][C:9]2[C:8]([NH2:7])=[CH:16][CH:15]=[CH:14][C:13]=2[CH2:12]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C2C(N(C(C2=CC=C1)=O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-L flask was set up with an overhead stirrer
ADDITION
Type
ADDITION
Details
temperature probe, and 500-mL addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled
CUSTOM
Type
CUSTOM
Details
placed in an ice bath
CUSTOM
Type
CUSTOM
Details
cautiously quenched with 100 mL water, 100 mL 1N NaOH, and 300 mL water
ADDITION
Type
ADDITION
Details
The resulting suspension was treated with chloroform (1.5 L)
ADDITION
Type
ADDITION
Details
The resulting suspension was treated with acetic anhydride (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH at approximately 12
ADDITION
Type
ADDITION
Details
The reaction mixture was treated with sodium sulfate (800 g) and potassium carbonate (200 g)
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
The filter cake was washed with additional chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN1CC=2C=CC=C(C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 71 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.